molecular formula C6H2ClN3O2 B063793 5-Chloro-2-Cyano-3-Nitropyridine CAS No. 181123-11-5

5-Chloro-2-Cyano-3-Nitropyridine

Cat. No. B063793
M. Wt: 183.55 g/mol
InChI Key: UFTRTPYMNGYVGO-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a suspension of 5-chloro-2-cyano-3-nitropyridine (1.274 mL, 10.9 mmol) in water (22 mL) was added 28% aqueous ammonium hydroxide (3.94 mL, 28.3 mmol), and the reaction was stirred at RT for 20 minutes. Sodium hydrosulfite (2.68 mL, 32.7 mmol) was added, and the reaction mixture was stirred at RT for 70 minutes. The yellow precipitate was collected by vacuum filtration to provide the title compound (1.097 g, 6.39 mmol) as yellow solid. 1H-NMR (400 MHz, DMSO-d6): δ 7.88 (br. s, 1H), δ 7.73 (s, 1H), δ 7.39 (br. s, 1H), δ 7.23 (s, 1H), δ 7.06 (br. s, 2H). LC/MS (ESI+) m/z=172 (M+H).
Quantity
1.274 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
3.94 mL
Type
reactant
Reaction Step Two
Quantity
2.68 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[OH-].[NH4+].S(S([O-])=O)([O-])=[O:16].[Na+].[Na+]>O>[NH2:10][C:4]1[C:5]([C:8]([NH2:9])=[O:16])=[N:6][CH:7]=[C:2]([Cl:1])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.274 mL
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.94 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
2.68 mL
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at RT for 70 minutes
Duration
70 min
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C(=NC=C(C1)Cl)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.39 mmol
AMOUNT: MASS 1.097 g
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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